molecular formula C21H22N2O2S2 B2596709 1-benzhydryl-4-(2-thienylsulfonyl)piperazine CAS No. 358725-22-1

1-benzhydryl-4-(2-thienylsulfonyl)piperazine

Cat. No.: B2596709
CAS No.: 358725-22-1
M. Wt: 398.54
InChI Key: GBTQTSQIUGSRAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzhydryl-4-(2-thienylsulfonyl)piperazine can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 1-benzhydryl-piperazine with 2-thienylsulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-4-(2-thienylsulfonyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, the compound is synthesized through nucleophilic substitution.

    Oxidation and Reduction:

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Triethylamine, sulfonyl chlorides.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonyl group would yield the corresponding sulfonic acid.

Scientific Research Applications

1-benzhydryl-4-(2-thienylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzhydryl-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various pharmacological effects . The exact molecular pathways and targets for this specific compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzhydryl-4-(2-thienylsulfonyl)piperazine is unique due to the presence of the thienyl sulfonyl group, which may impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-benzhydryl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-27(25,20-12-7-17-26-20)23-15-13-22(14-16-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17,21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTQTSQIUGSRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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